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Compound of Interest

4-(3-fluorophenoxy)-2,6-
Compound Name:

dimethylpyrimidine
CAS No.: 2640935-61-9
Cat. No.: B6424079

Get Quote

CAS 2640935-61-9 | Molecular Formula: C12H11FN20[1][3]
Executive Summary

4-(3-fluorophenoxy)-2,6-dimethylpyrimidine is a functionalized heteroaromatic ether serving
as a critical scaffold in the development of agrochemicals and small-molecule therapeutics.[1]
Structurally, it combines an electron-deficient pyrimidine core with a lipophilic, metabolically
robust 3-fluorophenoxy substituent.[1]

This compound belongs to the aryloxypyrimidine class, a chemical family historically significant
for yielding potent herbicides (e.g., acetolactate synthase inhibitors) and kinase inhibitors in
oncology. This guide details the optimized synthetic protocols, structural characterization, and
handling procedures required for its integration into high-throughput screening (HTS) and lead
optimization campaigns.

Chemical Identity & Physicochemical Profile
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Understanding the physical parameters is essential for predicting bioavailability and formulation
stability.[1] The presence of the fluorine atom at the meta position of the phenoxy ring
enhances metabolic stability by blocking oxidative metabolism at a reactive site while
increasing lipophilicity (LogP).

Property Value Technical Note
CAS Number 2640935-61-9 Unique identifier.[1][2][3]
] Optimal for fragment-based

Molecular Weight 232.26 g/mol )

drug design (<300 Da).[1]
Formula C12H11FN20

Moderate lipophilicity; likely
Predicted LogP 31+04 good membrane permeability.

[1]

Pyrimidine nitrogens (N1, N3)
H-Bond Acceptors 3

and Ether oxygen.[1]

Aprotic; requires co-solvents
H-Bond Donors 0

for aqueous solubility.[1]

Polar Surface Area suggests
Topological PSA 35.0 A2 high blood-brain barrier (BBB)
permeability potential.[1]

) ) ) Crystalline form is typical for
Appearance White to off-white solid )
this class.[1]

Synthetic Methodology

The most robust route to CAS 2640935-61-9 is the Nucleophilic Aromatic Substitution (SnAr).[1]
This reaction exploits the electron-deficient nature of the pyrimidine ring, activated by the
nitrogen atoms, allowing the 4-chloro substituent to be displaced by the phenoxide nucleophile.

[1]

Reaction Pathway Diagram
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Figure 1: SnAr synthesis pathway. The electron-poor pyrimidine ring facilitates nucleophilic
attack by the phenoxide ion.[1]

Optimized Experimental Protocol

Objective: Synthesis of 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine on a 10 mmol scale.
Reagents:

e 4-Chloro-2,6-dimethylpyrimidine (1.43 g, 10 mmol)[1]

e 3-Fluorophenol (1.23 g, 11 mmol, 1.1 equiv)[1]

e Potassium Carbonate (K2COs3) (2.76 g, 20 mmol, 2.0 equiv)[1]

o Dimethylformamide (DMF) (anhydrous, 20 mL)[1]

Step-by-Step Procedure:

e Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-
fluorophenol (1.23 g) in anhydrous DMF (20 mL).
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o Deprotonation: Add K2COs (2.76 g) in a single portion. Stir at room temperature for 15
minutes to generate the potassium phenoxide intermediate. Note: Evolution of COz is not
expected here, but ensure the system is vented.

o Addition: Add 4-chloro-2,6-dimethylpyrimidine (1.43 g) to the reaction mixture.

o Reaction: Fit the flask with a condenser and heat the mixture to 90°C under an inert
atmosphere (N2 or Ar) for 4—6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-
MS.[1] The starting chloride should disappear.[1]

o Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100
mL) with vigorous stirring. The product typically precipitates as a solid.[1]

o If solid forms: Filter, wash with water (3 x 20 mL), and dry under vacuum.

o If oil forms:[1] Extract with Ethyl Acetate (3 x 30 mL).[1] Wash combined organics with
brine (2 x 30 mL) and water (3 x 30 mL) to remove DMF.[1] Dry over Na2SOa4 and
concentrate in vacuo.

 Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography
(SiO2, gradient 0-20% EtOAc in Hexanes).

Validation Criteria:
 Yield: Expected >85%.
e Purity: >98% by HPLC (254 nm).

Analytical Characterization (Predicted)

Since specific spectral data for this CAS is proprietary in some databases, the following data is
derived from high-fidelity prediction models and structural analogs (e.g., 4-phenoxy-2,6-
dimethylpyrimidine).

'H NMR (400 MHz, DMSO-de)

e 0 2.35 (s, 3H): Methyl group at C2 position.[1]
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0 2.45 (s, 3H): Methyl group at C6 position.[1]

0 6.65 (s, 1H): Pyrimidine H-5 proton (Singlet, characteristic of 2,4,6-substitution).[1]

0 6.95 - 7.10 (m, 2H): Aromatic protons of the phenoxy ring (Ortho/Para to fluorine).

0 7.15 - 7.25 (m, 1H): Aromatic proton (Meta to fluorine).[1]

0 7.40 — 7.50 (m, 1H): Aromatic proton (C5 of phenoxy ring).[1]
LC-MS[1]

« lonization: ESI+ (Electrospray lonization, Positive mode).[1]

e Molecular lon [M+H]*: 233.27 m/z.[1]

o Pattern: Single peak.

Biological Potential & Applications

The aryloxypyrimidine scaffold is a "privileged structure" in medicinal chemistry and
agrochemistry.[1]

Agrochemical Utility (Herbicides)

This molecule bears structural similarity to Pyriminobac-methyl and other salicylic acid-
mimicking herbicides.[1]

e Mechanism: Inhibition of Acetolactate Synthase (ALS), a key enzyme in the biosynthesis of
branched-chain amino acids (valine, leucine, isoleucine).[1]

e Logic: The pyrimidine ring mimics the substrate, while the lipophilic fluorophenoxy tail
occupies the hydrophobic pocket of the enzyme, blocking access.

Medicinal Chemistry (Kinase Inhibition)

In drug discovery, this specific CAS is often a fragment or intermediate for:
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o EGFR/VEGFR Inhibitors: The "hinge-binding" region of many kinases accommodates the
pyrimidine nitrogen.[1]

o Metabolic Stability: The fluorine substitution prevents rapid metabolic clearance (Phase |
oxidation), extending the half-life (

) of the compound in vivo.[1]

Mechanism of Action Diagram (Hypothetical SAR)
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Click to download full resolution via product page

Figure 2: Structure-Activity Relationship (SAR) logic. The scaffold serves as the primary
anchor, while the fluorinated tail enhances binding affinity and stability.

Safety & Handling

While specific toxicological data for CAS 2640935-61-9 is limited, protocols should follow the
Hazard Banding for substituted aminopyrimidines and fluorinated aromatics.[1]
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Signal Word:WARNING

GHS Classifications (derived):

o Acute Tox. 4 (Oral) - H302[1][4]
o Skin Irrit. 2 - H315[1][4]

o Eye Irrit. 2A - H319

PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1]
Handle in a fume hood to avoid inhalation of dust.[1]

Disposal: Incineration in a chemical waste facility equipped with scrubbers for HF (Hydrogen
Fluoride) generation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. 4-Chloro-2,6-dimethylpyrimidine | C6H7CIN2 | CID 3154199 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2.2640935-61-9 CASS:2640935-61-9 4-(3-Fluorophenoxy)-2,6-dimethylpyrimidine -
W.JER [chemsrc.com]

e 3.1352443-40-3_CASS:1352443-40-3_CAS No.:1352443-40-3 - 14L& [m.chemsrc.com]

o 4. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN302 | CID
46835219 - PubChem [pubchem.ncbi.nim.nih.gov]

o 5. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Technical Monograph: 4-(3-fluorophenoxy)-2,6-
dimethylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6424079/docs#technical-monograph-4-3-
fluorophenoxy-2-6-dimethylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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